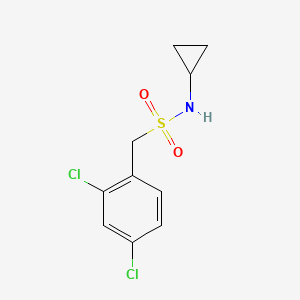
N-cyclopropyl-1-(2,4-dichlorophenyl)methanesulfonamide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of N-cyclopropyl-1-(2,4-dichlorophenyl)methanesulfonamide and related compounds has been explored through various chemical pathways. For instance, the development of N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides has been achieved after systematic research on the structure–reactivity relationship, serving as N-acylation reagents with good chemoselectivity (Kondo et al., 2000). Furthermore, novel 1,1,2-trichloro-2-[2-chloro-2-(organylsulfanyl)ethenyl]cyclopropanes have been synthesized, showcasing the compound's involvement in creating complex molecular structures through specific reactions (Nikonova et al., 2018).
Molecular Structure Analysis
The molecular structure of N-cyclopropyl-1-(2,4-dichlorophenyl)methanesulfonamide and its derivatives has been extensively studied, revealing details about bond parameters, torsion angles, and hydrogen bonding. For example, N-(2,4-Dichlorophenyl)methanesulfonamide exhibits a conformation where the N—H bond is nearly syn to the ortho-chloro substituent, with molecules packed into chains through N—H⋯O and N—H⋯Cl hydrogen bonds (Gowda et al., 2007).
Chemical Reactions and Properties
Chemical reactions involving N-cyclopropyl-1-(2,4-dichlorophenyl)methanesulfonamide demonstrate its reactivity and the ability to form complex molecules. The compound's involvement in the synthesis of functionalized cyclopropanes through a highly diastereoselective and enantioselective mode has been documented (Davies et al., 1996). Additionally, photoinduced electron transfer reactions have shown the generation of β-keto radical species, applying to carbon–carbon bond formation (Abe & Oku, 1994).
Physical Properties Analysis
The physical properties of N-cyclopropyl-1-(2,4-dichlorophenyl)methanesulfonamide, such as isentropic compressibility, internal pressure, solvation number, and free volume, have been evaluated, providing insight into polymer–solvent and polymer–polymer interactions (Karia & Parsania, 2000).
Chemical Properties Analysis
The chemical properties, including the reactivity of N-cyclopropyl-1-(2,4-dichlorophenyl)methanesulfonamide with various reagents and under different conditions, have been extensively studied. The compound's ability to undergo cyclopropyl–allyl rearrangement and its involvement in stereoselective preparation of trisubstituted olefins highlight its versatile chemical nature (Kananovich et al., 2007).
Wissenschaftliche Forschungsanwendungen
Molecular Structure Analysis
N-(2,4-Dichlorophenyl)methanesulfonamide's molecular structure was detailed, revealing the conformation of the N—H bond nearly syn to the ortho-chloro substituent. Its geometric parameters align with those in other methanesulfonanilides, except for some differences in bond and torsion angles. The amide H atom's accessibility to a receptor molecule during its biological activity is noted, as it lies on one side of the plane of the benzene ring, facilitating interactions (Gowda, Foro, & Fuess, 2007).
Synthetic Applications
Various studies focus on the synthetic applications of related methanesulfonamide compounds, exploring their roles in chemoselective N-acylation, cyclodehydration of diols, and nucleophilic substitutions, among other reactions. These studies provide insights into how the chemical properties and reactivity of such compounds can be harnessed for the synthesis of complex organic molecules.
- Chemoselective N-Acylation : N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides have been developed as N-acylation reagents, showcasing good chemoselectivity after systematic research on structure-reactivity relationships (Kondo et al., 2000).
- Cyclodehydration of Diols : The dehydrative cyclization of diols to cyclic ethers via cyclopropenium activation has been explored, demonstrating the synthesis of tetrahydrofurans and tetrahydropyrans in high yield (Kelly & Lambert, 2011).
- Nucleophilic Substitutions : Studies on 1-alkenylcyclopropyl esters and 1-alkynylcyclopropyl chlorides catalyzed by palladium(0) have been reported, highlighting regioselective nucleophilic substitution reactions (Stolle et al., 1992).
Biochemical Analysis
The analysis of proteins and peptides using 4 N methanesulfonic acid for hydrolysis was described, offering a precise method to determine amino acid composition. This approach provides an advantage for direct application of the neutralized hydrolysate to an ion exchange column (Simpson et al., 1976).
Eigenschaften
IUPAC Name |
N-cyclopropyl-1-(2,4-dichlorophenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NO2S/c11-8-2-1-7(10(12)5-8)6-16(14,15)13-9-3-4-9/h1-2,5,9,13H,3-4,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZFQGBGBDKMITN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NS(=O)(=O)CC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-1-(2,4-dichlorophenyl)methanesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[(4-bromo-1H-pyrazol-1-yl)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B4582438.png)
![N-(3-methoxypropyl)-2-[(4-nitrophenyl)acetyl]hydrazinecarbothioamide](/img/structure/B4582444.png)

![N-(4-bromo-3-chlorophenyl)-2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4582450.png)
![N-[amino(imino)methyl]-4-{[3-(2,4-dimethoxyphenyl)-3-oxo-1-propen-1-yl]amino}benzenesulfonamide](/img/structure/B4582452.png)

![9-(1,1-dimethylpropyl)-2-{4-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4582466.png)
![2,2-dibromo-N'-[1-(2,4-dimethylphenyl)ethylidene]-1-methylcyclopropanecarbohydrazide](/img/structure/B4582474.png)
![6-ethyl-3-(5-hydroxy-2-methylphenyl)-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4582481.png)
![2-(3-nitrophenyl)-2-oxoethyl 5-[(2-ethylphenyl)amino]-5-oxopentanoate](/img/structure/B4582485.png)
![4-(5-{[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)butanoic acid](/img/structure/B4582508.png)
![ethyl 4-({[2-(2-thienylacetyl)hydrazino]carbonothioyl}amino)benzoate](/img/structure/B4582510.png)
![4-{[(4-methoxyphenyl)amino]methylene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4582518.png)
![N-[(6-phenyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)methyl]acetamide](/img/structure/B4582529.png)